Bicyclo[3.2.1]octane-1,5-dicarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]octane-1,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMOJUFCQFNRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of the Bicyclo 3.2.1 Octane Framework in Chemical Research
Structural Significance and Prevalence in Natural Products and Synthetic Targets
The rigid nature of the bicyclo[3.2.1]octane framework imparts specific spatial orientations to its substituents, which is often crucial for biological activity. This structural element is found in a diverse array of natural products, showcasing a range of biological properties. dicp.ac.cnnih.gov Notable examples include the potent antibacterial agent platensimycin (B21506) and the neuroactive alkaloid gelsemine. nih.gov The bicyclo[3.2.1]octane core is also a key feature in various diterpenoids, such as the ent-kaurane family, which exhibit a wide spectrum of biological activities. uniroma1.it
Beyond its presence in nature, the bicyclo[3.2.1]octane skeleton is a valuable building block in the design of new synthetic molecules. Bicyclo[3.2.1]octane-1,5-dicarboxylic acid, in particular, has been explored as a rigid monomer in the synthesis of high-performance polymers. mdpi.compolysciences.comdow.com The defined stereochemistry of the dicarboxylic acid can lead to polymers with enhanced thermal stability and specific mechanical properties. The structural rigidity is a desirable trait for creating materials with predictable and well-defined three-dimensional structures. mdpi.com
| Natural Product | Biological Activity |
|---|---|
| Platensimycin | Antibacterial |
| Gelsemine | Neurotoxic |
| ent-Kaurane Diterpenoids | Various (e.g., anti-inflammatory, antimicrobial) |
General Synthetic Challenges and Methodological Evolution for the Bicyclo[3.2.1]octane Core
The construction of the bicyclo[3.2.1]octane framework presents several synthetic challenges due to its bridged and sterically constrained nature. The formation of the characteristic five- and six-membered rings with the correct stereochemistry requires careful planning and execution. Over the years, a variety of synthetic strategies have been developed to address these challenges.
Early approaches often relied on multi-step sequences involving classical reactions. However, the evolution of synthetic methodology has led to more elegant and efficient routes. Key strategies that have been employed for the synthesis of the bicyclo[3.2.1]octane core include:
Intramolecular Diels-Alder Reactions: This powerful cycloaddition reaction allows for the formation of the bicyclic system in a single step with high stereocontrol. nih.gov
Organocatalysis: The use of small organic molecules as catalysts has provided enantioselective routes to chiral bicyclo[3.2.1]octane derivatives. nih.govmdpi.com
Radical Cyclizations: Radical-mediated reactions offer a versatile method for the construction of the bicyclic framework, often proceeding under mild conditions.
Tandem Reactions and Cascade Sequences: These strategies involve a series of bond-forming events in a single pot, leading to a rapid increase in molecular complexity and efficient construction of the bicyclo[3.2.1]octane core. acs.org
A significant synthetic route to this compound derivatives involves the Dieckmann condensation . A patented method describes the synthesis of this compound dimethyl ester starting from cyclohexane-1,3-dicarboxylic acid dimethyl ester. google.com This intramolecular condensation reaction is a powerful tool for the formation of five- and six-membered rings and has been instrumental in accessing the bicyclo[3.2.1]octane core with functional groups at the bridgehead positions. The subsequent hydrolysis of the resulting β-keto ester and decarboxylation, followed by further functionalization, can provide access to the desired dicarboxylic acid.
| Methodology | Key Features | Reference Example |
|---|---|---|
| Intramolecular Diels-Alder Reaction | High stereocontrol, single-step ring formation | General synthetic strategy nih.gov |
| Organocatalysis | Enantioselective synthesis | Asymmetric synthesis of bicyclo[3.2.1]octanes mdpi.com |
| Radical Cyclization | Mild reaction conditions, good functional group tolerance | General synthetic strategy |
| Dieckmann Condensation | Formation of bridgehead-functionalized systems | Synthesis of this compound dimethyl ester google.com |
The continued development of novel synthetic methods is crucial for expanding the accessibility and application of this compound and its derivatives in various fields of chemical science.
Synthetic Methodologies for Bicyclo 3.2.1 Octane 1,5 Dicarboxylic Acid and Analogues
Organocatalytic Approaches to Bicyclo[3.2.1]octane Systems
Organocatalysis has emerged as a powerful, metal-free strategy for the construction of complex molecular architectures, including the bicyclo[3.2.1]octane skeleton. nih.gov These methods often proceed through elegant cascade or domino reactions, enabling the formation of multiple bonds and stereocenters in a single operation.
Chiral Organocatalysis in Enantioselective Synthesis
The asymmetric synthesis of bicyclo[3.2.1]octanes has been successfully achieved using chiral organocatalysts to control the stereochemical outcome. A prominent strategy is the domino Michael/Aldol reaction. For example, the reaction between cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters or amides, catalyzed by chiral secondary amine-thioureas (such as Takemoto's catalyst), can produce highly functionalized chiral bicyclo[3.2.1]octanes. These reactions are capable of generating up to four stereogenic centers, including two quaternary carbons, with good yields, diastereoselectivities, and high enantioselectivities.
Another effective approach is the organocatalytic domino Michael-Henry process, which has been developed for the preparation of medicinally relevant bicyclo[3.2.1]octane derivatives. This method also creates four stereogenic centers, including two quaternary ones, with high enantio- and diastereoselectivity.
| Reactant A | Reactant B | Catalyst Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Cyclic 1,3-ketoester | β,γ-Unsaturated 1,2-ketoester | Thiourea-based | 53-98% | 1:1 to 5:1 | up to 95:5 |
| Cyclic 1,3-ketoester | β,γ-Unsaturated amide | Thiourea-based | Good | Excellent | Variable (up to 37%) |
| Cyclohexane-1,2-dione | Nitroolefin | Quinine-derived | Good | Moderate | Excellent |
Non-Chiral Acid and Base Catalysis for Bicyclo[3.2.1]octane Formation
The construction of the bicyclo[3.2.1]octane scaffold can also be accomplished using non-chiral acid or base catalysis. These methods are often straightforward and provide efficient access to the core structure.
Acid-promoted reactions typically involve rearrangements. For instance, treatment of specific precursors with a strong acid like trifluoromethanesulfonic acid (TfOH) can induce a protonation and subsequent rearrangement to form the bicyclo[3.2.1] system.
Base-catalyzed methods are more common and versatile. A classic approach is the base-promoted intramolecular cyclization of 1,4-diketones. Similarly, the reaction of achiral 1,3-cyclopentanediones that are tethered to activated olefins can yield bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives in high yields. The specific outcome of these reactions can be dependent on the choice of base and the reaction time. Bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DIPEA (N,N-Diisopropylethylamine), and TBAF (Tetrabutylammonium fluoride) have been effectively used in these cyclizations.
Diels-Alder Reactions for Bicyclic Scaffold Construction
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis and has been effectively applied to the construction of the bicyclo[3.2.1]octane framework. Both intramolecular and intermolecular variants are utilized to form the key carbocyclic structure.
Intramolecular Diels-Alder (IMDA) Reactions
The Intramolecular Diels-Alder (IMDA) reaction is a particularly powerful strategy for assembling the bicyclo[3.2.1]octane core. A common approach involves the thermal activation of a 5-vinyl-1,3-cyclohexadiene system. nih.govmdpi.com This reaction proceeds through a [4+2] cycloaddition to form a tricyclo[3.2.1.0²·⁷]octane intermediate. nih.govmdpi.com This tricyclic system, which contains a cyclopropane (B1198618) ring, can then undergo selective fragmentation or ring-opening to reveal the desired, highly functionalized bicyclo[3.2.1]octane skeleton. nih.govmdpi.com
For example, the commercially available monoterpene carvone can be converted into a 5-vinyl-1,3-cyclohexadiene derivative. nih.govmdpi.com Upon heating, this substrate undergoes an efficient IMDA reaction. nih.gov The resulting tricyclic adduct can then be transformed in a single step via treatment with meta-chloroperoxybenzoic acid (m-CPBA) or cleaved using samarium diiodide (SmI₂) to yield various enantiopure bicyclo[3.2.1]octane derivatives. nih.govmdpi.com
Cycloaddition Reactions Involving Cyclopropenes
Cyclopropenes serve as valuable building blocks for the rapid construction of the bicyclo[3.2.1]octane system. The cycloaddition of a diene, such as furan or cyclopentadiene, with a tetrahalocyclopropene (e.g., tetrachlorocyclopropene or tetrabromocyclopropene) readily produces highly functionalized tetrahalobicyclo[3.2.1]octadienes. This method is notable for its efficiency in creating a complex, functionalized scaffold that is amenable to a wide range of subsequent transformations through nucleophilic additions, providing a versatile entry point to diverse bicyclo[3.2.1]octane synthons.
Michael Addition Strategies for Bicyclo[3.2.1]octane Ring Formation
Michael addition reactions serve as a powerful tool for the formation of the bicyclo[3.2.1]octane skeleton. These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
A notable strategy for constructing the bicyclo[3.2.1]octane core is the double Michael addition of carbon nucleophiles to cyclic dienones. rsc.org This approach allows for the efficient synthesis of 8-disubstituted bicyclo[3.2.1]octan-3-ones. The reaction proceeds with good control over the stereochemistry of the newly formed bridged center. rsc.org
For instance, the reaction of 2,6-cycloheptadien-1-one with various carbon nucleophiles can yield bicyclo[3.2.1]octane-3-ones in yields ranging from 42-96%. rsc.org The initial Michael addition forms an enone intermediate. Subsequently, a second intramolecular Michael addition leads to the desired bicyclic product. rsc.org This intramolecular process is generally favored over an intermolecular addition of a second nucleophile. rsc.org
Table 1: Examples of Double Michael Addition for Bicyclo[3.2.1]octane Synthesis
| Nucleophile | Dienone | Product | Yield (%) |
| Carbon Nucleophiles | 2,6-cycloheptadien-1-one | 8-disubstituted bicyclo[3.2.1]octan-3-ones | 42-96 |
| Stabilized Carbanions | In situ-generated nitrosoalkenes | Bridged carbocyclic systems | - |
| Sulfonamide Anion | In situ-generated nitrosoalkenes | 6-azabicyclo[3.2.1]octane | - |
Intramolecular Michael-type conjugate additions to nitrosoalkenes generated in situ also provide a pathway to bridged carbocyclic systems. nih.gov A variety of stabilized carbanions can act as nucleophiles in these reactions. Furthermore, a sulfonamide anion has been effectively used as a nucleophile to form a 6-azabicyclo[3.2.1]octane. nih.gov
Skeletal Rearrangement Reactions Leading to Bicyclo[3.2.1]octane Structures
Skeletal rearrangements offer a powerful and unique strategy for accessing the bicyclo[3.2.1]octane core, often from more readily available starting materials. These transformations can involve acid promotion or oxidative decarboxylation.
Acid-promoted rearrangements can efficiently generate the bicyclo[3.2.1]octane framework. For example, acid-catalyzed nucleophilic addition to cyclopropyl ketones can induce a rearrangement to the bicyclo[3.2.1]octane system. Another example involves the acid-promoted bicyclization of arylacetylenes to form benzobicyclo[3.2.1]octanes through cationic rearrangements. nih.gov This reaction proceeds with high atom- and step-economy, forming two C-C bonds on remote alkyl C-H bonds via a twofold long-distance cationic rearrangement. nih.gov
The regioselective cleavage and rearrangement of a tricyclo[3.2.1.0²·⁷]octan-3-one intermediate is another important strategy for accessing functionalized bicyclo[3.2.1]octanes. The 6,8-dioxabicyclo[3.2.1]octane system is also known to undergo bond-cleavage reactions and rearrangements when modified at the 4-position. beilstein-journals.org
While specific examples of oxidative decarboxylation leading directly to bicyclo[3.2.1]octane-1,5-dicarboxylic acid were not found in the provided search results, the general principle of rearrangement following decarboxylation is a known synthetic strategy. In a related context, the 6,8-dioxabicyclo[3.2.1]octane system can undergo skeletal rearrangements. For instance, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride in the presence of pyridine results in an oxygen migration from C5 to C4, yielding a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org This rearrangement proceeds through a chlorosulfite intermediate. beilstein-journals.org Similar rearrangements have been observed using Appel conditions, proceeding via an alkoxytriphenylphosphonium intermediate. beilstein-journals.org
Cascade and Domino Reactions in Bicyclo[3.2.1]octane Synthesis
Cascade or domino reactions provide an efficient and atom-economical route to the bicyclo[3.2.1]octane core by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. nih.gov Organocatalysis has emerged as a powerful tool for these transformations.
A notable example is the organocatalytic domino Michael-Henry reaction. For instance, the reaction between 1,4-cyclohexanedione and nitroalkenes, catalyzed by a proline-derived bifunctional catalyst, can afford substituted bicyclo[3.2.1]octan-2-ones. Domino Michael-aldol reactions are also prevalent in the synthesis of this bicyclic system. researchgate.net A readily prepared and functionalized vinylogous nucleophile has been utilized to construct bridged bicyclic compounds via a cascade Michael/Henry reaction under catalyst-free and mild conditions, generating a range of structurally distinct bicyclo[3.2.1]octanes in good yields and excellent diastereoselectivities. researchgate.net
Furthermore, oxidative dearomatization induced (ODI) cascade approaches have been developed for the rapid and efficient construction of bicyclo[3.2.1]octane skeletons, which are crucial for the synthesis of tetracyclic diterpenoids. acs.org
Synthesis from Chiral Pool Precursors: The Carvone Example
The use of chiral pool precursors, such as the commercially available monoterpene carvone, provides an efficient route to enantiomerically pure bicyclo[3.2.1]octane systems. mdpi.comnih.gov Carvone is available in both (R)-(-)- and (S)-(+)-enantiomeric forms and has been widely used as a chiral starting material in the synthesis of numerous natural products. nih.gov
A synthetic sequence starting from carvone can be employed to prepare highly functionalized, enantiopure bicyclo[3.2.1]oct-1-ene derivatives. nih.gov This transformation can involve key steps such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a subsequent cyclopropane ring opening. mdpi.comnih.gov For example, (R)-(-)-carvone can be converted to a β-keto ester, which then undergoes further transformations to yield the desired bicyclo[3.2.1]octane framework. nih.gov Another approach involves the construction of bicyclo[3.2.1]octane systems carrying an (R)-carvone core through a 5-exo-cyclization between a β-keto ester function and a 3,3-dimethylallyl group under oxidative radical conditions. researchgate.net
Multi-Component Reactions for Bridged Systems
Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures, such as the bicyclo[3.2.1]octane framework, from simple and readily available starting materials in a single synthetic operation. These reactions are characterized by their high atom economy and procedural simplicity, often involving cascade or domino sequences where the first reaction sets up the substrate for subsequent intramolecular transformations.
Several MCRs have been successfully employed to construct the bicyclo[3.2.1]octane core, often with a high degree of stereocontrol. These methods provide rapid access to densely functionalized derivatives that can serve as versatile intermediates in the synthesis of natural products and biologically active molecules.
Domino Michael-Aldol and Michael-Henry Reactions:
A prominent approach for the synthesis of bicyclo[3.2.1]octane derivatives involves the use of organocatalytic domino reactions. For instance, the reaction between 1,4-cyclohexanedione and nitroalkenes, catalyzed by a chiral organocatalyst, proceeds through a domino Michael-Henry process to afford substituted bicyclo[3.2.1]octan-2-ones. This reaction creates four continuous stereogenic centers with high diastereoselectivity and enantioselectivity. rsc.org
Similarly, domino Michael-aldol reactions have been developed. Cyclic 1,3-ketoesters can react with β,γ-unsaturated amides in the presence of an organocatalyst to yield chiral bicyclo[3.2.1]octanes. nih.gov Another variation involves the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated-1,2-ketoesters, which also produces polysubstituted chiral bicyclo[3.2.1]octanes in good yields and with high stereoselectivity. nih.gov
A catalyst-free cascade Michael/Henry reaction has also been reported, utilizing a functionalized vinylogous nucleophile and nitrostyrene derivatives to produce a range of bicyclo[3.2.1]octanes with excellent diastereoselectivities. researchgate.net
Oxidative Dearomatization-Induced (ODI) Cascade Reactions:
Another powerful strategy for constructing the bicyclo[3.2.1]octane skeleton is through oxidative dearomatization-induced (ODI) cascade reactions. These reactions have been developed for the rapid assembly of this bridged system and have been applied to the total synthesis of tetracyclic diterpenoids. acs.org An electrochemical, metal- and hypervalent iodine reagent-free version of this cascade has been developed, involving a [5+2] cycloaddition/pinacol (B44631) rearrangement sequence. This method demonstrates broad substrate scope, including vinylphenols, ethynylphenols, and allenylphenols, to produce diversely functionalized bicyclo[3.2.1]octanes. acs.org
The following table summarizes key aspects of selected multi-component reactions used to synthesize bicyclo[3.2.1]octane derivatives.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Domino Michael-Henry | 1,4-Cyclohexanedione | Nitroalkenes | Chiral bifunctional catalyst | Substituted bicyclo[3.2.1]octan-2-ones | Excellent | Single diastereoisomer | Excellent |
| Domino Michael-Aldol | Cyclic 1,3-ketoester | β,γ-Unsaturated amide | Organocatalyst (e.g., Takemoto's catalyst) | Chiral bicyclo[3.2.1]octanes | Good | Good | Good |
| Domino Michael-Aldol | Cyclic 1,3-ketoester | β,γ-Unsaturated-1,2-ketoester | Organocatalyst | Polysubstituted chiral bicyclo[3.2.1]octanes | Excellent | Good | Good |
| Cascade Michael/Henry | Functionalized vinylogous nucleophile | Nitrostyrene derivatives | Catalyst-free, mild conditions | Structurally distinct bicyclo[3.2.1]octanes | 40-96% | ≥10:1 | N/A |
| ODI-[5+2] Cascade | Vinylphenols | N/A | Electrochemical | Diversely functionalized bicyclo[3.2.1]octanes | 41-95% | up to >20:1 | N/A |
Advanced Structural Analysis and Stereochemistry of Bicyclo 3.2.1 Octane 1,5 Dicarboxylic Acid Derivatives
X-ray Crystallographic Studies of Bicyclo[3.2.1]octane Diols and Analogues
X-ray crystallography stands as the definitive method for elucidating the precise solid-state structure and absolute stereochemistry of bicyclo[3.2.1]octane derivatives. This technique provides unequivocal evidence of bond lengths, bond angles, and the conformational arrangement of the bicyclic system.
Detailed crystallographic studies have been performed on various analogues, including bicyclo[3.2.1]octane diols, which serve as important models for understanding the core scaffold. For instance, the crystal structure of a diol derivative arising from a rearranged bicyclo[3.2.1]octene was determined, confirming its molecular connectivity and stereochemistry. researchgate.netpublish.csiro.au In such analyses, the bicyclo[3.2.1]octane skeleton is shown to consist of a six-membered ring and a five-membered ring. The six-membered ring typically adopts a stable chair conformation, while the five-membered rings are observed to be in an envelope conformation. researchgate.net
The power of X-ray crystallography is further highlighted in its ability to resolve the stereochemical outcomes of complex reactions. In the synthesis of fragments of natural products like rhodojaponin III, X-ray analysis was used to definitively establish the structure and stereochemistry of key bicyclo[3.2.1]octane intermediates. nih.gov Similarly, in the development of tetracyclic diterpenes, the structure of a complex bicyclo[3.2.1]octane-containing compound was confirmed by X-ray crystallographic analysis. uniroma1.it These studies provide foundational data that is crucial for designing synthetic routes and understanding structure-activity relationships.
Table 1: Representative Crystallographic Data for a Bicyclo[3.2.1]octane Analogue
| Parameter | Description | Value/Observation |
|---|---|---|
| Ring Conformation | Six-membered ring | Chair |
| Five-membered ring | Envelope | |
| Hydrogen Bonding | Intermolecular interactions | In diol analogues, O—H⋯O hydrogen bonds can link molecules into supramolecular structures like dimers. researchgate.net |
| Stereochemistry | Substituent orientation | Provides absolute configuration (e.g., R/S) at all chiral centers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and relative stereochemistry of bicyclo[3.2.1]octane derivatives in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is typically employed for a comprehensive analysis. acs.org
The rigid nature of the bicyclo[3.2.1]octane framework leads to well-defined chemical shifts and coupling constants for its protons, which are highly dependent on their stereochemical environment. Key 2D NMR experiments used for assignment include:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, helping to trace the connectivity of the carbon skeleton. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of carbon signals based on their attached protons. acs.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity (typically <5 Å). This is particularly crucial for determining the relative stereochemistry, such as differentiating between endo and exo substituents or cis and trans relationships across rings. researchgate.netmdpi.comnih.gov
For example, in a study on highly functionalized bicyclo[3.2.1]octane systems derived from carvone, the structure and relative stereochemistry of a tricyclic precursor were unequivocally established through detailed NMR analysis, including NOESY experiments. researchgate.netnih.gov Strong correlation signals in the NOESY spectrum between specific protons and methyl groups confirmed the spatial orientation of these substituents. researchgate.net
Table 2: Illustrative NMR Data for Stereochemical Determination in Bicyclo[3.2.1]octane Derivatives
| NMR Technique | Information Provided | Example Application |
|---|---|---|
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) reveal the electronic environment and dihedral angles between protons. | A doublet for a bridgehead proton (e.g., H₁) can confirm its connectivity and orientation. nih.gov |
| ¹³C NMR | Provides the number of unique carbon atoms and their chemical environment. | The chemical shifts of carbons bearing substituents are indicative of their stereochemistry. publish.csiro.au |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | Used in conjunction with ¹³C and HMQC for complete carbon skeleton assignment. acs.org |
| NOESY | Reveals spatial proximity of protons. | A strong NOE signal between a substituent's proton and a bridgehead proton can confirm an endo or exo configuration. researchgate.netmdpi.com |
Conformational Analysis and Stereoisomeric Differentiation
The bicyclo[3.2.1]octane system is a bridged bicyclic compound characterized by a high degree of rigidity compared to monocyclic alkanes. unicamp.brksu.edu.sa This rigidity limits the number of accessible conformations, making the analysis of its stereoisomers more tractable. The primary conformations are dictated by the chair form of the six-membered ring and the envelope form of the five-membered ring. researchgate.net
NMR spectroscopy is particularly adept at distinguishing between diastereomers. Diastereomers have different physical properties and will produce distinct NMR spectra. For example, the chemical shifts of protons and carbons, as well as H-H coupling constants, will differ between two diastereomers, reflecting their different three-dimensional structures. The assignment of a specific stereoisomer can be confirmed by observing unique NOE correlations present in one isomer but absent in the other. escholarship.org
The synthesis of bicyclo[3.2.1]octane derivatives often leads to the formation of multiple stereoisomers. For instance, the reduction of a ketone can result in two diastereomeric alcohols. Analytical methods are crucial to separate and identify these isomers, with NMR providing the initial characterization and X-ray crystallography offering final, unambiguous proof of stereochemistry when suitable crystals can be obtained.
Chemical Reactivity and Functionalization of Bicyclo 3.2.1 Octane 1,5 Dicarboxylic Acid
Derivatization of Carboxylic Acid Moieties
The two carboxylic acid groups are primary sites for functionalization, allowing for the synthesis of a wide array of derivatives through standard organic transformations.
The carboxylic acid groups of bicyclo[3.2.1]octane-1,5-dicarboxylic acid can undergo esterification to form mono- and di-esters. The formation of this compound monomethyl ester and dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate are known derivatizations. guidechem.com While specific reaction conditions for the parent dicarboxylic acid are not detailed in the provided research, analogous transformations on related bicyclo[3.2.1]octane systems are well-documented. For instance, various 8-oxabicyclo[3.2.1]octane-2-carboxylic acid derivatives have been successfully converted to their corresponding methyl esters, often as part of multi-step synthetic sequences. nih.govresearchgate.net These transformations typically employ standard esterification protocols.
| Derivative | CAS Number | Molecular Formula |
| This compound Monomethyl ester | 110371-27-2 | Not Specified |
| Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | 106004-11-9 | Not Specified |
The conversion of the carboxylic acid groups to amides is another important functionalization pathway, leading to compounds with potential pharmaceutical applications. google.com A general method for this transformation involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a suitable amine. google.com One patented process describes the treatment of a 3-methyl bicyclo[3.2.1]octane-3-carboxylic acid chloride with methylamine (B109427) in the presence of triethylamine (B128534) to yield the corresponding N-methylamide in high yield. google.com This methodology highlights a viable route for the amidation of the dicarboxylic acid at one or both bridgehead positions.
The following table summarizes an example of an amidation reaction on a related bicyclo[3.2.1]octane system. google.com
| Reactant | Reagent | Product | Yield |
| 3-methyl bicyclo[3.2.1]octane-3-carboxylic acid chloride | Methylamine, Triethylamine | 3-methyl-N-methyl-bicyclo[3.2.1]octane-3-carboxamide | 76% |
Introduction of Heteroatoms and Formation of Heterocyclic Analogues (e.g., Oxabicyclo[3.2.1]octane derivatives)
The bicyclo[3.2.1]octane skeleton can be modified to include heteroatoms, leading to a diverse class of heterocyclic analogues. The most common of these are the oxabicyclo[3.2.1]octane and azabicyclo[3.2.1]octane systems, which are core motifs in many biologically active compounds. rroij.com
The synthesis of 8-oxabicyclo[3.2.1]octane derivatives, where an oxygen atom bridges carbons 1 and 5, has been extensively studied. nih.govresearchgate.net Synthetic strategies often involve cross-coupling reactions to build complexity. For example, Stille and Suzuki cross-coupling protocols have been effectively used to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.gov The Diels-Alder reaction, particularly between furans and various dienophiles, also serves as a foundational method for constructing the oxabicyclo[3.2.1]octane framework.
Beyond oxygen, other heteroatoms like sulfur and nitrogen can be incorporated. The synthesis of 8-thiabicyclo[3.2.1]octane analogues has been reported in the search for potent inhibitors of dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov Similarly, 8-azabicyclo[3.2.1]octane derivatives are valuable precursors for synthesizing medicinally important alkaloids. rroij.com
| Heterocyclic Analogue | Key Synthetic Method | Research Focus/Application | Reference |
| 3-(Biaryl)-8-oxabicyclo[3.2.1]octane derivatives | Stille and Suzuki cross-coupling | Monoamine transporter ligands | nih.gov |
| Disubstituted 8-oxabicyclo[3.2.1]octanes | Gold(I)-catalyzed tandem rearrangement | Efficient synthesis of enantiomerically pure derivatives | |
| 8-Thiabicyclo[3.2.1]octane derivatives | Multi-step synthesis | Dopamine and serotonin transporter inhibitors | nih.gov |
| 2-Azabicyclo[3.2.1]octane derivatives | Various | Intermediates for alkaloid synthesis |
Transformations Involving the Bicyclic Ring System
Reactions that modify the carbon skeleton of the bicyclo[3.2.1]octane ring system itself, such as ring expansions, contractions, or selective functionalization, are crucial for accessing more complex molecular architectures.
Ring expansion of the bicyclo[3.2.1]octane system can be achieved through molecular rearrangements. The Beckmann rearrangement of oximes derived from bicyclic ketones is a notable example. core.ac.uk The rearrangement of syn- and anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid has been studied. core.ac.uk This reaction proceeds by treating the oxime with an acid, leading to the formation of a ring-expanded lactam. Specifically, this transformation can yield derivatives of the 6-aza-7-oxobicyclo[3.2.2]nonane system, demonstrating a reliable method for converting the [3.2.1] framework into a [3.2.2] system. core.ac.uk
While the parent compound is already functionalized at the C1 and C5 bridgehead positions, further substitution on the bicyclic core is a significant synthetic challenge and area of interest. The stability of the bicyclo[3.2.1]octane ring makes it a ubiquitous skeleton in many complex natural products. rroij.comrroij.com Computational studies using Density Functional Theory (DFT) have been employed to investigate the stability and electron density of bridgehead isomers and cations of bicyclo[3.2.1]octane. rroij.com These theoretical investigations help in understanding the reactivity and predicting the outcomes of functionalization reactions at these positions.
Synthetically, the formation of the bicyclo[3.2.1]octane core can be achieved through methods like transannular radical cyclizations, which can introduce functionality during the ring-forming process. rsc.org Furthermore, specific syntheses of bridgehead-functionalized bicyclo[3.2.1]octanes have been developed, for instance, via intramolecular titanium and tributylstannane-induced pinacol (B44631) coupling, to produce enantiomerically pure, conformationally fixed derivatives. researchgate.net These methods provide pathways to selectively modify carbons other than the carboxyl-bearing bridgeheads, opening avenues for creating novel and structurally diverse molecules. rroij.com
Computational Chemistry and Theoretical Studies on Bicyclo 3.2.1 Octane Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are indispensable for elucidating the electronic structure and predicting the reactivity of bicyclo[3.2.1]octane systems. Density Functional Theory (DFT) is a commonly employed method, with functionals such as B3LYP, often paired with basis sets like 6-31G* or 6-311G(d,p), to perform geometry optimizations and electronic property calculations. rroij.comrroij.com
One of the key findings from these theoretical investigations is the inherent stability of the bicyclo[3.2.1]octane framework. rroij.com Comparative studies of various C8H14 isomers have consistently identified bicyclo[3.2.1]octane as the most stable bridged-ring isomer, a result attributed to its optimized geometry which minimizes both ring and torsional strain. atlantis-press.comresearchgate.net This inherent stability is a critical factor in its prevalence in natural products.
| Isomer | Isomer Type | Relative Energy (kcal/mol) |
|---|---|---|
| Bicyclo[3.2.1]octane | Bridged | 0.00 |
| Bicyclo[2.2.2]octane | Bridged | 2.99 |
| cis-Bicyclo[3.3.0]octane | Fused | 5.88 |
| cis-Bicyclo[4.2.0]octane | Fused | 8.14 |
| Spiro[3.4]octane | Spiro | 20.44 |
Table 1. Relative energies of selected C8H14 isomers calculated at the B3LYP/6-311G* level, showing the high stability of the bicyclo[3.2.1]octane skeleton. atlantis-press.com
For a substituted molecule like bicyclo[3.2.1]octane-1,5-dicarboxylic acid, the electronic structure is significantly influenced by the two carboxylic acid groups at the bridgehead positions. These electron-withdrawing groups would alter the electrostatic potential map of the molecule, creating regions of high positive potential around the acidic protons and negative potential around the carbonyl oxygens. This electronic distribution governs the molecule's reactivity, particularly its interactions with nucleophiles and electrophiles, and its ability to engage in hydrogen bonding. Theoretical calculations can also predict key reactivity descriptors such as bond dissociation energies (BDEs), which are crucial for understanding thermal stability and decomposition pathways. acs.org
Mechanistic Investigations of Bicyclo[3.2.1]octane Formation Pathways
Computational studies are vital for elucidating the complex reaction mechanisms that lead to the formation of the bicyclo[3.2.1]octane core. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely pathway.
Several synthetic routes to the bicyclo[3.2.1]octane skeleton have been investigated computationally:
Intramolecular Diels-Alder (IMDA) Reaction: One prominent pathway involves the IMDA reaction of a 5-vinyl-1,3-cyclohexadiene, which forms a tricyclo[3.2.1.02.7]octane intermediate. nih.gov This is followed by a regioselective cleavage of the cyclopropane (B1198618) ring to yield the final bicyclo[3.2.1]octane framework. nih.gov Theoretical calculations can model the highly strained transition state of the cycloaddition and rationalize the observed stereoselectivity. nih.gov
Domino Michael-Aldol Annulation: Organocatalyzed domino reactions, such as the Michael-aldol sequence, provide an efficient route to highly functionalized bicyclo[3.2.1]octanes. mdpi.comucl.ac.uk Computational modeling of these cascade reactions helps in understanding the role of the catalyst, predicting the stereochemical outcome, and explaining the preference for the formation of the bicyclic system over other potential products. ucl.ac.uk
Rearrangement Reactions: Mechanistic studies, often supported by DFT calculations, have explored unusual rearrangement pathways. For instance, the formation of diazabicyclo[3.2.1]octene systems from the rearrangement of azanorbornanic aminyl radicals has been detailed with computational support to propose a viable mechanism for the skeletal reorganization.
Photochemical Cycloaddition: The bicyclo[3.2.1]octadiene core can be constructed via photochemical cycloaddition pathways. researchgate.net Computational investigations of these photoreaction pathways are essential for understanding the effects of substituent groups and conformational factors on the reaction profiles and product distribution. researchgate.net
These computational investigations not only validate experimentally observed results but also guide the design of new, more efficient synthetic strategies.
Conformational Landscape Analysis via Computational Methods
While the bicyclo[3.2.1]octane core is considered rigid, the molecule is not entirely static. Conformational analysis via computational methods is used to explore the accessible shapes a molecule can adopt and their relative energies. For this compound, the primary degrees of freedom are the torsions around the C-C bonds connecting the carboxylic acid groups to the bridgehead carbons and the O-H bonds within the carboxyl groups.
Traditionally, the conformational landscape is explored by finding stationary points (local minima and transition states) on the potential energy surface using geometry optimization techniques. nih.gov DFT calculations can provide accurate geometries and relative energies for these conformers. montclair.eduresearchgate.net
| Parameter | Calculated Value (B3LYP/6-31G*) |
|---|---|
| Bond Lengths (Å) | |
| C1-C2 | 1.54 |
| C2-C3 | 1.53 |
| C1-C7 | 1.55 |
| C1-C8 | 1.54 |
| Bond Angles (°) | |
| C2-C1-C7 | 105.02 |
| C1-C2-C3 | 107.13 |
| C5-C1-C8 | 103.91 |
Table 2. Selected calculated geometrical parameters for the parent bicyclo[3.2.1]octane skeleton, illustrating the type of structural data obtained from quantum chemical calculations. rroij.com Note: Atom numbering may differ from IUPAC nomenclature for dicarboxylic acid.
However, static calculations may not fully capture the molecule's behavior, especially in a condensed phase where intermolecular interactions are significant. nih.gov More advanced techniques like ab initio molecular dynamics (AIMD) can simulate the dynamic behavior of molecules over time, providing a more complete picture of the conformational landscape. nih.gov An AIMD study on other dicarboxylic acids revealed that intermolecular hydrogen bonding in the condensed phase can stabilize conformers that are not predicted to be thermally accessible from gas-phase energy minimizations alone. nih.gov
For this compound, a key conformational question is the orientation of the two COOH groups. They could potentially form an intramolecular hydrogen bond, or, more likely in a crystal or solution, engage in intermolecular hydrogen bonding with neighboring molecules, forming dimers or larger aggregates. researchgate.net Computational methods can quantify the energetic differences between these arrangements and predict which conformations will be most populated under different conditions. researchgate.netelsevierpure.com This understanding is crucial, as the specific conformation can significantly impact the molecule's physical properties and reactivity.
Applications and Pharmacological Relevance of Bicyclo 3.2.1 Octane 1,5 Dicarboxylic Acid and Its Derivatives
Scaffold in Medicinal Chemistry and Drug Development
The bicyclo[3.2.1]octane core is considered a "privileged scaffold" in drug design, as its rigid nature helps to pre-organize substituents into a defined three-dimensional space. This conformational constraint can lead to higher binding affinity and selectivity for specific biological targets. This principle is central to the use of bicyclo[3.2.1]octane-1,5-dicarboxylic acid and its derivatives in the development of new therapeutic agents.
Derivatives of the bicyclo[3.2.1]octane skeleton have been investigated as inhibitors for a range of biological targets. The rigid framework allows for the precise positioning of functional groups to interact with enzyme active sites or receptor binding pockets.
One area of focus has been the development of monoamine transporter inhibitors. nih.govacs.org For instance, a series of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters were synthesized and evaluated for their ability to inhibit dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov Notably, benzothiophene (B83047) substituted compounds demonstrated significant binding and high selectivity for DAT over SERT. nih.gov
Furthermore, the bicyclo[3.2.1]octane moiety is a key intermediate in the synthesis of potent herbicides that act as hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. In another example, a novel class of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, featuring a pyrazole (B372694) azabicyclo[3.2.1]octane core, was developed for oral administration to manage inflammatory responses. acs.org One compound from this series, endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689), inhibited human NAAA in the low nanomolar range. acs.org
Additionally, a naturally occurring O-bridged bicyclo-octane, 1,8-dihydroxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane-7-carboxylic acid, was isolated from the roots of Rehmannia glutinosa. mdpi.com
Table 1: Examples of Bioactive Bicyclo[3.2.1]octane Derivatives
| Compound Class | Biological Target | Therapeutic Potential |
|---|---|---|
| 3-Biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Treatment of CNS disorders, such as cocaine abuse nih.gov |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Anti-inflammatory acs.org |
| Bicyclo[3.2.1]octane-based HPPD inhibitors | Hydroxyphenylpyruvate dioxygenase (HPPD) | Herbicidal |
The bicyclo[3.2.1]octane scaffold is instrumental in the synthesis of conformationally constrained, non-proteinogenic amino acids. These unnatural amino acids are valuable tools for creating peptide analogues with enhanced stability, receptor selectivity, and bioavailability compared to their natural counterparts. uni-regensburg.de
The incorporation of such rigid amino acids can improve resistance to enzymatic degradation and enhance binding to biological targets. uni-regensburg.de
Applications in Biological Transport Systems
Derivatives of this compound have been specifically designed and synthesized to study and interact with biological transport systems.
The isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were synthesized and evaluated for their specificity to the Na+-independent membrane transport system L. nih.gov These compounds were found to be more reactive with this transport system than the analogous bicyclo[2.2.1]heptane derivatives and showed little reactivity with Na+-dependent systems. nih.gov This specificity makes them valuable as model substrates for discriminating between different amino acid transport systems. nih.gov
Advanced Materials and Supramolecular Chemistry
The rigid and well-defined structure of this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies.
In the field of crystal engineering, the predictable geometry of bicyclo[3.2.1]octane derivatives can be exploited to direct the formation of specific crystal packing arrangements. The dicarboxylic acid functionality provides hydrogen bond donor and acceptor sites, which can be used to form extended networks and supramolecular structures.
While the direct use of this compound in metal-organic frameworks (MOFs) or other porous materials is not as extensively documented as some other linkers, its rigid bicyclic structure offers potential advantages in designing sterically hindered frameworks. The defined spatial orientation of the carboxyl groups can lead to the formation of porous materials with specific pore sizes and shapes, which are desirable for applications in gas storage, separation, and catalysis.
Future Research Directions and Emerging Trends
Innovative Green Chemistry Approaches for Synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid
The synthesis of the bicyclo[3.2.1]octane scaffold is increasingly moving towards more environmentally benign methods, with organocatalysis emerging as a key green chemistry approach. nih.gov This strategy often reduces the ecological impact of chemical transformations. nih.gov Researchers are exploring various organocatalytic methods, including acid- and base-promoted cyclizations, to construct the bicyclic system. nih.gov For instance, acid-induced protonation followed by rearrangement has been shown to form the bicyclo[3.2.1]octane skeleton. nih.gov
Domino reactions, which involve a cascade of intramolecular reactions, represent another efficient and atom-economical approach. researchgate.net Organocatalytic domino Michael-aldol reactions have been successfully employed to create the bicyclo[3.2.1]octane framework. nih.gov Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are also being investigated. nih.gov These reactions, often catalyzed by chiral organocatalysts like proline and its derivatives, offer a streamlined route to functionalized bicyclo[3.2.1]octanes. nih.gov
The intramolecular Diels-Alder reaction is a powerful tool for constructing the bicyclo[3.2.1]octane core, and its application in greener synthetic routes is an active area of research. nih.govnih.gov The use of water as a solvent and the development of catalytic enantioselective versions of these reactions are key aspects of making these syntheses more sustainable.
| Green Chemistry Approach | Description | Key Advantages |
| Organocatalysis | Use of small organic molecules as catalysts. | Reduces reliance on toxic heavy metals, often milder reaction conditions. nih.gov |
| Domino Reactions | Multiple bond-forming reactions occur in a single step. | High atom economy, reduces waste from intermediate purification steps. researchgate.net |
| Multicomponent Reactions | Three or more reactants combine in a one-pot synthesis. | Increased efficiency, reduced solvent usage and purification steps. nih.gov |
| Intramolecular Diels-Alder | A cycloaddition reaction within a single molecule. | High stereocontrol, formation of complex bicyclic systems in one step. nih.govnih.gov |
Exploration of Novel Biological Activities for New Therapeutic Targets
The bicyclo[3.2.1]octane scaffold is a common motif in a multitude of biologically active natural products, suggesting its potential in drug discovery. researchgate.net Derivatives of bicyclo[3.2.1]octane have shown a wide range of biological activities, including anti-inflammatory and potential anticancer properties. rsc.orgresearchgate.net
Recent studies have focused on synthesizing and evaluating novel bicyclo[3.2.1]octane derivatives for various therapeutic targets. For example, new bicyclic [3.2.1] octane neolignans isolated from Aniba firmula have demonstrated potent in vivo anti-inflammatory activity. researchgate.net This activity is attributed to the dual inhibition of prostaglandin E2 (PGE2) production and cell recruitment. researchgate.net
Furthermore, γ-aminobutyric acid (GABA) derivatives containing bridged bicyclic skeletons, including the bicyclo[3.2.1]octane framework, have been designed and synthesized as inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1). mdpi.com BCAT1 is implicated in the progression of several cancers, making these compounds promising candidates for the development of new cancer therapies. mdpi.com The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their inhibitory potency and selectivity. nih.gov
Integration with Advanced Characterization and High-Throughput Screening Techniques
To accelerate the discovery of new applications for this compound and its derivatives, the integration of advanced characterization and high-throughput screening (HTS) techniques is essential. While specific literature on the application of these techniques to this exact molecule is emerging, the principles applied to similar complex organic molecules are highly relevant.
Advanced spectroscopic techniques such as 2D NMR (COSY, HSQC, HMBC) and X-ray crystallography are crucial for the unambiguous determination of the stereochemistry of synthesized bicyclo[3.2.1]octane derivatives. This is particularly important as the biological activity of these molecules is often highly dependent on their three-dimensional structure. Computational modeling and density functional theory (DFT) calculations can further aid in understanding the conformational preferences and reactivity of these rigid bicyclic systems.
High-throughput screening allows for the rapid evaluation of large libraries of bicyclo[3.2.1]octane derivatives against a wide range of biological targets. This approach significantly speeds up the identification of lead compounds with desired biological activities. The development of new synthetic methodologies that are amenable to parallel synthesis will be key to generating the chemical diversity required for successful HTS campaigns.
Development of Bicyclo[3.2.1]octane-Based Ligands and Catalysts
The rigid and well-defined three-dimensional structure of the bicyclo[3.2.1]octane framework makes it an attractive scaffold for the design of new ligands and catalysts. Chiral bicyclo[3.2.1]octane derivatives can be used as ligands in asymmetric catalysis, where their defined geometry can induce high levels of enantioselectivity in chemical reactions.
Organocatalysis has seen the use of chiral catalysts for the synthesis of the bicyclo[3.2.1]octane scaffold itself. nih.gov For instance, chiral phosphoric acids have been employed as powerful Brønsted acid catalysts in enantioselective transformations to produce bicyclo[3.2.1]octanes. These catalysts create a chiral environment that directs the stereochemical outcome of the reaction.
Furthermore, N-heterocyclic carbenes (NHCs) have been utilized as catalysts in reactions to form bicyclo[3.2.1]octane systems. ucl.ac.uk The development of novel bicyclo[3.2.1]octane-based NHC ligands could lead to new catalytic systems with unique reactivity and selectivity. The synthesis of functionalized bicyclo[3.2.1]octanes provides a platform for the development of a diverse range of ligands and catalysts for various applications in organic synthesis. acs.orgacs.org
Q & A
Q. [Basic] What are the established synthetic routes for Bicyclo[3.2.1]octane-1,5-dicarboxylic acid, and what are their key reaction conditions?
The synthesis of bicyclic dicarboxylic acids often employs Diels-Alder reactions or catalytic hydrogenation. For example, bicyclo[2.2.2]octane-1,2-dicarboxylic acid was synthesized via Diels-Alder reactions between cyclohexadiene derivatives and dienophiles like maleic anhydride or ethyl acrylate, with yields dependent on reaction stereochemistry and catalyst choice (e.g., platinum dioxide for hydrogenation) . Similar methodologies could be adapted for this compound by selecting appropriate diene/dienophile pairs and optimizing temperature/pressure conditions. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and final products .
Q. [Basic] Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming the bicyclic framework and carboxyl group positions. X-ray crystallography provides definitive structural proof, as demonstrated for similar compounds like dimethyl bicyclo[2.2.1]heptane dicarboxylate . Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS). Differential Scanning Calorimetry (DSC) can further verify thermal stability .
Q. [Basic] What safety protocols are critical when handling this compound in laboratory settings?
Based on analogous bicyclic compounds, this acid may pose hazards such as skin/eye irritation (GHS Category 2) and respiratory toxicity. Mandatory precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles).
- Storage in airtight containers away from oxidizing agents.
- Emergency procedures for spills (neutralization with bicarbonate) and exposure (immediate rinsing with water) .
Advanced Research Questions
Q. [Advanced] How can researchers optimize the Diels-Alder reaction to improve the yield of this compound derivatives under varying catalytic conditions?
Optimization involves:
- Catalyst screening : Lewis acids (e.g., AlCl₃) or organocatalysts can enhance regioselectivity. For example, platinum dioxide improved hydrogenation efficiency in bicyclo[2.2.2]octane synthesis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize transition states.
- Temperature control : Lower temperatures favor endo selectivity, while higher temperatures accelerate reaction rates. Statistical tools like Design of Experiments (DoE) can identify optimal parameter combinations .
Q. [Advanced] What strategies are employed to resolve contradictions in biological activity data between this compound and its structural analogs?
Discrepancies often arise from differences in functional group orientation or ring strain. Strategies include:
- Comparative SAR studies : Evaluate analogs (e.g., bicyclo[2.2.2]octane-1,4-dicarboxylic acid) to isolate structural determinants of activity. For instance, esterification of carboxyl groups in bicyclo[2.2.2]octane derivatives altered COX enzyme inhibition profiles .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects and steric hindrance impacting receptor binding .
- Crystallographic analysis : Resolve stereochemical ambiguities affecting bioactivity .
Q. [Advanced] How does the rigid bicyclic framework of this compound influence its reactivity in polymer cross-linking applications?
The strained bicyclic structure enhances rigidity, reducing conformational freedom and increasing thermal stability in polymers. The dual carboxyl groups enable covalent cross-linking via esterification or amidation, as seen in phosphonated poly(ethylene oxide)s . Kinetic studies comparing reactivity with linear dicarboxylic acids (e.g., adipic acid) reveal faster cross-linking rates due to pre-organized geometry .
Q. [Advanced] What methodologies address low enantiomeric purity in synthetic this compound?
Enantioselective synthesis can be achieved via:
- Chiral auxiliaries : Use of menthol or binaphthol derivatives to induce asymmetry during cyclization.
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of ester precursors .
- Chromatographic separation : Chiral HPLC columns (e.g., cellulose-based) resolve racemic mixtures, as applied to diazabicyclo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
